![molecular formula C16H17N3O B2541072 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone CAS No. 903475-61-6](/img/structure/B2541072.png)

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

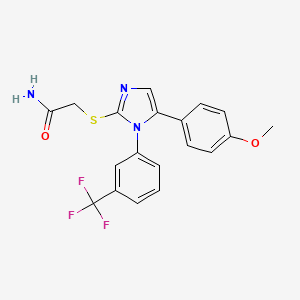

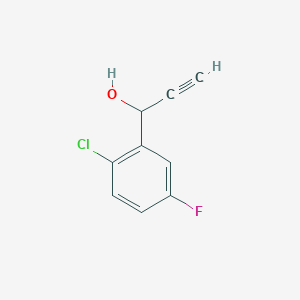

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.332. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

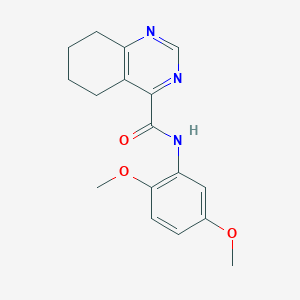

- 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone has been used in the synthesis of various heterocyclic compounds. For instance, reactions with o-phenylenediamine and hydrazine led to the creation of unique compounds, whose structures were analyzed via X-ray analysis (Khalturina et al., 2009).

Chemical Synthesis and Biological Activity

- It has been utilized in the synthesis of novel series of compounds with potential antibacterial activity. This includes the creation of ethanones that demonstrated promising antibacterial effects against various bacterial strains (Joshi et al., 2011).

- The compound has also been a key ingredient in synthesizing N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, showing psychotropic, anti-inflammatory, and cytotoxic activities. These compounds displayed sedative actions, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).

Drug Development and Optimization

- In drug development, derivatives of this compound have been explored for their potential in treating neuropathic pain. Through lead optimization efforts, variants of this compound were identified as effective N-type calcium channel blockers without CYP inhibition liability (Ogiyama et al., 2015).

Applications in Organic Chemistry

- The compound's derivatives have been synthesized and used to study their interactions and structures, contributing valuable insights into organic chemistry. For instance, the study of its derivatives in the context of isoquinolin-1-(2H)-ones provided insights into photostimulated reactions (Guastavino et al., 2006).

Antimicrobial and Antituberculosis Studies

- Various derivatives synthesized from this compound have been assessed for their antimicrobial properties, including studies on antituberculosis activity. Some of these derivatives showed significant efficacy against Mycobacterium tuberculosis (Chitra et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

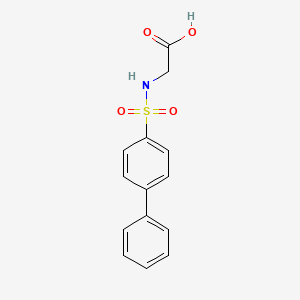

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme

Pharmacokinetics

The compound shows good cellular potency , suggesting it may have favorable bioavailability.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 metabolism . This inhibition could potentially be beneficial in the treatment of diseases such as breast and prostate cancer where AKR1C3 is a target of interest .

Properties

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidin-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-11-15(12(2)20)9-17-16(18-11)19-8-7-13-5-3-4-6-14(13)10-19/h3-6,9H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIWFZHRCVKVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2541007.png)

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)